molecular formula C10H5ClN2 B2838914 8-Chloroquinoline-4-carbonitrile CAS No. 949535-26-6

8-Chloroquinoline-4-carbonitrile

Cat. No.: B2838914
CAS No.: 949535-26-6
M. Wt: 188.61
InChI Key: LJPHCJWAQRWRRM-UHFFFAOYSA-N
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Description

8-Chloroquinoline-4-carbonitrile is a synthetically valuable nitrile-substituted quinoline derivative with the molecular formula C10H5ClN2 and a molecular weight of 188.61 g/mol . This compound serves as a crucial multifunctional building block in medicinal chemistry and materials science research. Its structure incorporates two key reactive sites: a chlorine atom at the 8-position and a carbonitrile group at the 4-position of the quinoline scaffold. This allows for sequential and diverse chemical modifications, making it a privileged precursor for constructing complex molecules, particularly in the synthesis of novel heterocyclic compounds with potential biological activity . Quinolone and quinolin-4-one derivatives, accessible from intermediates like this compound, represent a significant class of nitrogen-containing heterocycles . These structures are frequently explored in pharmaceutical research for their wide range of biological activities, which include antibacterial, antifungal, and anticancer effects . The strategic incorporation of chlorine atoms, as seen in this compound, is a well-established approach in drug discovery. More than 250 FDA-approved drugs contain chlorine, which is often used to optimize a compound's potency, metabolic stability, and binding affinity to biological targets . This product is intended for use in laboratory research as a key intermediate. Researchers value it for developing new synthetic methodologies and for creating libraries of compounds for biological screening. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloroquinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-9-3-1-2-8-7(6-12)4-5-13-10(8)9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPHCJWAQRWRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949535-26-6
Record name 8-chloroquinoline-4-carbonitrile
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Advanced Synthetic Methodologies for 8 Chloroquinoline 4 Carbonitrile and Its Derivatives

3 Multicomponent Reaction Systems for Quinoline (B57606) Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, have emerged as a powerful, efficient, and sustainable strategy for synthesizing quinoline derivatives. nih.govbohrium.com These reactions offer significant advantages over traditional linear syntheses, including high atom economy, reduced waste, and the ability to rapidly generate molecular diversity. nih.gov

Several named MCRs are employed for quinoline synthesis. The Passerini and Ugi reactions, which are isocyanide-based MCRs, can be used to create complex quinoline-containing scaffolds. mdpi.comsciforum.net For instance, a Passerini three-component reaction between 2-chloroquinoline-3-carboxaldehyde, a carboxylic acid, and an isocyanide can produce α-acyloxy carboxamides in a single step. sciforum.net Other MCRs, such as domino reactions involving 2-chloroquinoline-3-carbaldehydes, active methylene (B1212753) compounds, and other reagents, can lead to novel fused heterocyclic systems like pyrano[2,3-b]quinolones under mild, metal-free conditions. bohrium.com The convergence and efficiency of MCRs make them a highly attractive approach for the discovery and synthesis of novel and complex quinoline-based molecules. nih.gov

Compound Names

Palladium-Catalyzed Coupling Reactions in Quinoline Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of quinoline derivatives, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. Reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are frequently employed to modify halogenated quinoline precursors.

The synthesis of the target nitrile group can be achieved through palladium-catalyzed cyanation of a suitable haloquinoline precursor, such as 8-chloro-4-iodoquinoline (B13468607). atlanchimpharma.com This transformation often utilizes safe and non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]). atlanchimpharma.comnih.gov The effectiveness of these reactions heavily relies on the choice of ligand, with bulky monodentate phosphine (B1218219) ligands like BrettPhos proving highly efficient. atlanchimpharma.com Alternatively, the nitrile group can be introduced by quenching an organometagnesium intermediate with an electrophilic cyanide source like tosyl cyanide. worktribe.com

Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or vinyl substituents by coupling a haloquinoline with a boronic acid or ester. For a substrate like 8-chloroquinoline-4-carbonitrile, the chloro group at the C-8 position can serve as a handle for Suzuki coupling. In systems with multiple halogens, such as 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, an excess of the arylboronic acid is often used to drive the reaction to completion and achieve polysubstitution. nih.gov The choice of catalyst and ligand, such as using alkylphosphine ligands instead of arylphosphines, can accelerate the oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov Microwave-assisted Suzuki reactions, often performed in aqueous media, represent a more efficient and greener alternative to conventional heating. ijsrp.org

Reactant 1Reactant 2Catalyst SystemConditionsProduct TypeReference
6,8-dibromo-4-chloroquinoline-3-carbaldehydeArylboronic acidPalladium catalystK₂CO₃, aqueous dioxane4,6,8-Triarylquinoline-3-carbaldehyde nih.gov
2-Alkynyl-4-chloroquinolineArylboronic acid(PPh₃)₂PdCl₂ / PCy₃CsCO₃, dioxane-water, 80 °C2-Alkynyl-4-arylquinoline beilstein-journals.org
7-Acetamido-2-chloro-quinoline-5,8-dioneArylboronic acidPd(PPh₃)₄Microwave, 110–140 °C, 20-25 min7-Acetamido-2-aryl-quinoline-5,8-dione nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond between a haloquinoline and a terminal alkyne. It is a powerful method for introducing alkynyl moieties, which are versatile functional groups for further transformations. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. irantypist.comresearchgate.netrsc.orgsemanticscholar.org In dihaloquinolines, the halogen at position C-2 or C-4 is generally more susceptible to oxidative addition to Pd(0) than a halogen on the fused benzene (B151609) ring, allowing for regioselective alkynylation. beilstein-journals.org This selectivity is attributed to the electron-withdrawing effect of the heterocyclic nitrogen atom.

Buchwald-Hartwig Amination: This palladium-catalyzed C-N cross-coupling reaction is a premier method for synthesizing aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org For a substrate like this compound, the chloro group at C-8 could be replaced with a primary or secondary amine. In the case of dihaloquinolines like 6-bromo-2-chloroquinoline, selective amination can be achieved by carefully tuning the reaction conditions, allowing for sequential functionalization at different positions. nih.gov The choice of a suitable palladium/ligand combination is critical and depends on the steric and electronic properties of both the quinoline substrate and the amine. ias.ac.in

Green Chemistry Protocols and Nanocatalysis for Quinoline Production

In recent years, significant efforts have been directed toward developing more sustainable and environmentally friendly methods for synthesizing quinolines and their derivatives. These "green chemistry" approaches focus on reducing waste, minimizing the use of hazardous materials, and improving energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. ijsrp.org Microwave-assisted Suzuki cross-coupling reactions on diversely functionalized chloroquinolines have been successfully performed in water, eliminating the need for volatile organic solvents. ijsrp.org

Nanocatalysis: The use of palladium nanoparticles as catalysts offers several advantages, including high surface-area-to-volume ratios, which can lead to enhanced catalytic activity. nih.gov These nanocatalysts are often supported on materials like zinc oxide, zinc ferrite, or functionalized chitosan, which can improve their stability and allow for easy recovery and recycling. nih.gov

Pd–ZnFe₂O₄ Nanoparticles: These have been used to catalyze the cyanation of various aryl iodides and bromides using K₄[Fe(CN)₆] in DMF. nih.gov

Pd/C: As a heterogeneous catalyst, palladium on charcoal (Pd/C) is a practical and scalable option for the cyanation of aryl halides, simplifying workup procedures and reducing palladium contamination in the final product. organic-chemistry.org

Core-Shell Nanomaterials: Palladium nanoparticles encapsulated in a core-shell matrix, such as biguanidine-functionalized chitosan, have been developed for the cyanation of haloarenes, demonstrating excellent yields and high catalyst recyclability. nih.gov

These green protocols not only make the synthesis of quinoline derivatives more efficient but also align with the principles of sustainable chemistry by reducing the environmental impact of chemical manufacturing.

Reaction TypeCatalystSolvent/ConditionsKey AdvantageReference
Suzuki CouplingPd(PPh₃)₄Water, MicrowaveRapid, eliminates organic solvents ijsrp.org
CyanationPd–ZnFe₂O₄ NanoparticlesDMF, 100 °CRecyclable nanocatalyst nih.gov
CyanationPd/CDMAC, 110 °CHeterogeneous, scalable, low Pd contamination organic-chemistry.org
CyanationPd@CS-biguanidineDMF, 120 °CCore-shell nanocatalyst, high recyclability nih.gov

Methodologies for Introducing Diverse Substituents to the Quinoline Nucleus

The functionalization of the quinoline core is crucial for tuning its chemical and biological properties. A variety of methodologies exist to introduce diverse substituents at specific positions.

Sequential Cross-Coupling: For quinolines bearing multiple, distinct halogen atoms (e.g., 2-aryl-4-chloro-3-iodoquinolines or 6-bromo-2-chloroquinoline), sequential palladium-catalyzed reactions are a powerful strategy. nih.govnih.gov The differing reactivity of halogens based on their position on the quinoline ring allows for controlled, stepwise introduction of different functional groups. nih.govbeilstein-journals.org Typically, halogens at the C-2 and C-4 positions are more reactive towards oxidative addition than those on the carbocyclic ring (C-5 to C-8). ijsrp.orgbeilstein-journals.org This differential reactivity enables, for instance, a Sonogashira coupling at C-2 followed by a Suzuki coupling at C-4. beilstein-journals.org

Directed Metalation: Directed ortho-metalation (DoM) reactions, utilizing organolithium reagents, can be used to introduce substituents at positions adjacent to a directing group. This allows for functionalization that might not be accessible through other means.

Functional Group Interconversion: Beyond installing new groups via cross-coupling, existing substituents on the quinoline nucleus can be chemically transformed.

The nitrile group at C-4 of this compound is a versatile handle. It can be hydrolyzed to a carboxylic acid or a carboxamide, or reduced to a primary amine, opening up a plethora of subsequent derivatization possibilities.

The chloro group at C-8, besides being a site for cross-coupling, can undergo nucleophilic aromatic substitution under specific conditions.

These varied methodologies, particularly when used in combination, provide chemists with a robust toolkit for the synthesis of a vast library of complex and highly functionalized quinoline derivatives starting from key intermediates like this compound.

Mechanistic Investigations of Chemical Transformations of 8 Chloroquinoline 4 Carbonitrile

Nucleophilic Substitution Reactions at the Chloro-Position

The chloro-substituent on the quinoline (B57606) ring is a key functional group that allows for a variety of chemical transformations through nucleophilic substitution reactions. While direct studies on 8-chloroquinoline-4-carbonitrile are specific, the reactivity can be inferred from related chloroquinoline systems. The positions on the quinoline ring exhibit different reactivities towards nucleophiles, with the 2- and 4-positions being particularly activated for substitution.

In studies on 4-chloro-8-methylquinolin-2(1H)-one and its thione analogue, the chloro group at position 4 is readily displaced by various nucleophiles. mdpi.comijirset.com These reactions include hydrazination, azidation, and amination, leading to a series of 4-substituted quinolin-2-ones or 2-thiones. mdpi.com For instance, the reaction of 4-chloro-8-methylquinoline-2(1H)-thione with thiols like ethanethiol (B150549) or thiophenol in the presence of sodium ethoxide results in the formation of the corresponding 4-alkyl(or phenyl)thio derivatives. mdpi.com

Interestingly, the reactivity of one chloro-substituent can be influenced by the nature of other groups on the ring. For example, in 2,4-dichloro-8-methylquinoline, hydrazination only occurs at the 4-position, leaving the chloro group at the 2-position intact. mdpi.com However, if the chloro group at position 2 is first converted to an ethylthio group, subsequent reaction with hydrazine (B178648) hydrate (B1144303) allows for substitution at both the 2- and 4-positions, yielding 2,4-dihydrazino-8-methylquinoline. mdpi.com This indicates that the leaving group's nature plays a crucial role in the substitution reaction's feasibility at position-2. mdpi.com

The introduction of a cyano group via nucleophilic substitution of a chloro group is another important transformation. The reaction of 2,4-dichloroquinolines with potassium cyanide can lead to the substitution of one or both chlorine atoms, depending on the reaction conditions and the nature of other substituents on the ring. mdpi.org

Oxidative and Reductive Transformations of Quinoline Functional Groups

The functional groups attached to the this compound scaffold, particularly precursors like aldehydes, can undergo various oxidative and reductive transformations to yield other valuable derivatives such as carboxylic acids and alcohols.

Oxidation Pathways of Aldehyde Precursors to Carboxylic Acids

The aldehyde group is readily oxidized to a carboxylic acid. For instance, 8-chloroquinoline-2-carbaldehyde (B1270957) can be oxidized to 8-chloroquinoline-2-carboxylic acid using oxidizing agents like potassium permanganate (B83412) (KMnO₄) in an acidic medium. Similarly, 2-chloroquinoline-3-carboxylic acid can be prepared by the oxidation of the corresponding aldehyde with silver nitrate (B79036) in the presence of sodium hydroxide. semanticscholar.org

Kinetic studies on the oxidation of various heteroaldehydes, including those of the quinoline family, have been conducted using reagents like quinolinium dichromate (QDC). researchgate.net These studies support a mechanism that proceeds through the rate-determining decomposition of a chromate (B82759) ester intermediate. The reaction typically shows a first-order dependence on the concentrations of the substrate, the oxidant, and the acid catalyst. researchgate.net

Reduction Pathways of Aldehyde Precursors to Alcohols

The reduction of aldehyde precursors to primary alcohols is a fundamental transformation. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. evitachem.comlibretexts.org For example, the reduction of 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives with NaBH₄ in methanol (B129727) yields the corresponding alcohol derivatives. semanticscholar.org Similarly, tetrazolo[1,5-a]quinoline-4-carbaldehyde, formed from 2-chloroquinoline-3-carbaldehyde, is reduced by NaBH₄ to the corresponding methanol derivative. rsc.org

The versatility of this reduction is further demonstrated in the synthesis of various functionalized quinolines. An organomagnesium reagent derived from 7-chloro-4-iodoquinoline (B1588978) reacts with various aldehydes, including benzaldehyde (B42025) derivatives and heteroaromatic carboxaldehydes, to produce the corresponding secondary alcohols in good yields. worktribe.com The reaction of this organomagnesium intermediate with trans-cinnamaldehyde affords an allyl alcohol, which can be further oxidized. worktribe.com

Cyclization and Ring-Forming Reactions Involving the Quinoline Moiety

The quinoline scaffold of this compound is a valuable platform for constructing fused heterocyclic systems through various cyclization reactions. These reactions often involve the nitrile group and the chloro-substituent, leading to the formation of new rings with potential biological activities.

A notable example is the base-catalyzed cyclization of 2-chloroquinoline-3-carbonitriles with guanidine (B92328) hydrochloride. researchgate.netrsc.orgnih.gov This reaction, often catalyzed by potassium tert-butoxide (t-BuOK), provides a rapid and efficient route to 2-amino-3H-pyrimido[4,5-b]quinolin-4-ones. researchgate.netrsc.org The mechanism involves nucleophilic attack by guanidine on the carbon of the nitrile group, followed by an intramolecular cyclization with the displacement of the chloro substituent.

Another significant cyclization pathway involves the formation of pyrazole-fused quinolines. Starting from 4-chloroquinoline-3-carbaldehyde (B1363059) hydrazones, palladium-catalyzed intramolecular C-N bond formation can lead to the synthesis of novel 1H-pyrazolo[4,3-c]quinolines. researchgate.netthieme-connect.comresearchgate.net This reaction is often accompanied by a concurrent fission of the hydrazine N-N bond, which can lead to the formation of 4-anilinoquinoline-3-carbonitriles as a competing product. researchgate.netthieme-connect.com The ratio of these two products can be controlled by the reaction temperature. researchgate.netthieme-connect.com

Furthermore, the reaction of 2-chloroquinoline-3-carbaldehydes with formamide (B127407) can lead to the formation of 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. rsc.org The mechanism involves the initial addition of the amino group of formamide to the aldehyde, followed by condensation and elimination of HCl to form the fused pyrrole (B145914) ring. rsc.org

The table below summarizes some key cyclization reactions starting from chloroquinoline derivatives.

Starting MaterialReagent(s)ProductReaction TypeReference
2-Chloroquinoline-3-carbonitrileGuanidine hydrochloride, t-BuOK2-Amino-3H-pyrimido[4,5-b]quinolin-4-oneBase-catalyzed cyclization researchgate.netrsc.org
4-Chloroquinoline-3-carbaldehyde hydrazonePalladium catalyst1H-Pyrazolo[4,3-c]quinolineIntramolecular C-N bond formation researchgate.netthieme-connect.com
2-Chloroquinoline-3-carbaldehydeFormamide, formic acid1,2-Dihydro-3H-pyrrolo[3,4-b]quinolin-3-oneCondensation/Cyclization rsc.org
2-Chloroquinoline-3-carbonitrileHydrazine hydrate1H-Pyrazolo[3,4-b]quinolin-3-amineCycloaddition rsc.org

Studies on Proton Transfer Dual Ionization (PTDI) Mechanisms in Aromatic Systems

Proton Transfer Dual Ionization (PTDI) is a mechanistic paradigm that has been recently proposed to explain certain nucleophilic aromatic substitution (SNAr) reactions that occur under unexpectedly mild conditions, without the need for strong bases or transition metal catalysts. researchgate.netchemrxiv.org This mechanism involves a pre-equilibrium step where a rate-limiting proton transfer results in the ionization of both the nucleophile and the electrophile. researchgate.net This dual ionization significantly enhances the reactivity of both species, facilitating the subsequent asynchronous concerted SNAr step. researchgate.netchemrxiv.org

The PTDI mechanism is particularly relevant for the reaction of weakly acidic nucleophiles, such as thiols, with halogenated heterocycles. researchgate.net In this process, a proton is transferred from the thiol to a basic site on the heterocyclic electrophile, such as the quinoline nitrogen. This creates a thiolate anion (a more potent nucleophile) and a protonated heterocycle (a more potent electrophile). These charged species then react to form the substitution product.

While specific PTDI studies on this compound are not available, the principles can be extrapolated from research on similar systems. For a PTDI reaction to occur with this compound, a nucleophile like a thiol (R-SH) would first transfer its proton to the quinoline nitrogen.

Proposed PTDI Steps for this compound:

Proton Transfer (Rate-Limiting): The acidic proton from the nucleophile (e.g., a thiol) is transferred to the basic nitrogen atom of the quinoline ring. This creates an ion pair consisting of the nucleophilic anion and the protonated quinoline.

Dual Ionization: The formation of the thiolate anion and the N-protonated 8-chloroquinolinium cation represents the "dual ionization" state.

Nucleophilic Attack: The highly reactive thiolate anion attacks the electron-deficient carbon atom bearing the chloro-substituent on the now-activated quinolinium ring.

Product Formation: The chloride ion is displaced, forming the final thioether product and regenerating the protonated state, which can then equilibrate.

This mechanism provides a framework for understanding how substitutions on the chloro-position of this compound might proceed under mild, base-free conditions with appropriate nucleophiles. researchgate.net The efficiency of such a process would depend on the relative pKa values of the nucleophile and the protonated quinoline nitrogen.

Kinetics and Mechanisms of Quinoline Oxidation

The nitrogen atom of the quinoline ring is susceptible to oxidation, typically forming the corresponding quinoline-N-oxide. The kinetics and mechanism of this transformation provide insight into the electronic properties of the quinoline nucleus and the influence of substituents.

A kinetic study on the oxidation of quinoline and substituted quinolines (including 7-chloroquinoline) by Bromamine-B (BAB) in an acidic medium revealed that the reaction leads to the formation of the respective quinoline-N-oxide. ijirset.com The stoichiometry of the reaction was determined to be 1:1. ijirset.com

The reaction kinetics showed a first-order dependence on both the concentration of the oxidant [BAB] and the quinoline substrate. ijirset.com The reaction order with respect to the acid concentration [H⁺] was found to be less than unity. ijirset.com The addition of benzenesulfonamide (B165840) (a product of the oxidant) had a negligible effect on the reaction rate, and the rate increased with the dielectric constant of the medium, suggesting a transition state that is more polar than the reactants. ijirset.com

The observed order of reactivity for different substituted quinolines was: 7-hydroxyquinoline (B1418103) > 7-aminoquinoline (B1265446) > quinoline > 7-chloroquinoline (B30040) ijirset.com

This trend indicates that electron-donating groups enhance the reaction rate by increasing the electron density on the nitrogen atom, making it more susceptible to electrophilic attack by the oxidant. Conversely, the electron-withdrawing chloro group at the 7-position deactivates the ring and slows down the rate of oxidation compared to the unsubstituted quinoline. ijirset.com Based on these findings, a plausible mechanism involves the protonation of the oxidant, followed by the attack of the quinoline nitrogen on the oxidant in a rate-determining step to form an intermediate, which then decomposes to the quinoline-N-oxide. ijirset.com

The table below presents kinetic data for the oxidation of various quinolines by Bromamine-B.

SubstrateRelative Rate of OxidationEffect of SubstituentReference
7-HydroxyquinolineHighestElectron-donating (activating) ijirset.com
7-AminoquinolineHighElectron-donating (activating) ijirset.com
QuinolineModerateUnsubstituted (baseline) ijirset.com
7-ChloroquinolineLowestElectron-withdrawing (deactivating) ijirset.com

Computational and Theoretical Chemistry Studies of 8 Chloroquinoline 4 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule at the electronic level. Methodologies like Density Functional Theory (DFT) provide deep insights into molecular structure and reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Elucidation

No specific studies using DFT to optimize the molecular geometry or elucidate the electronic structure of 8-Chloroquinoline-4-carbonitrile were found in the available literature. Such a study would typically involve using a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation of the molecule. The resulting data would provide precise bond lengths, bond angles, and dihedral angles, forming the foundation for all other computational analyses.

Analysis of Highest Occupied Molecular Orbitals (HOMO) and Lowest Unoccupied Molecular Orbitals (LUMO)

There is no published research detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis for this compound. This type of analysis is crucial for understanding the molecule's chemical reactivity, kinetic stability, and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and its tendency to undergo electronic transitions.

Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites

A Molecular Electrostatic Potential (MEP) map for this compound has not been published. MEP mapping is a valuable tool for predicting the reactive behavior of a molecule. It visually represents the electrostatic potential on the electron density surface, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are crucial for understanding intermolecular interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

There are no available studies that employ Time-Dependent Density Functional Theory (TD-DFT) to investigate the electronic transitions of this compound. TD-DFT calculations are used to predict the electronic absorption spectra (UV-Vis) of a compound by calculating the energies of its excited states. This information is vital for understanding the molecule's photophysical properties and its potential applications in materials science and photochemistry.

Molecular Docking and Protein-Ligand Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. No molecular docking studies or protein-ligand interaction simulations featuring this compound have been reported in the reviewed literature. Such simulations would be instrumental in exploring its potential as a ligand for biological targets, a common application for quinoline (B57606) derivatives in drug discovery.

Prediction of Binding Affinity with Biological Macromolecules (e.g., Enzymes, Receptors)

One of the primary applications of computational chemistry in drug discovery is the prediction of binding affinity between a small molecule (ligand) and a biological macromolecule, such as a protein or enzyme. nih.gov This is most commonly achieved through molecular docking simulations. siftdesk.orgresearchgate.net Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net The strength of this interaction is quantified by a scoring function, which estimates the binding energy, typically expressed in kcal/mol. nih.gov A lower, more negative binding energy generally indicates a higher binding affinity.

For quinoline derivatives, molecular docking studies have been extensively used to predict their binding affinity against various biological targets. For instance, studies on related quinoline compounds have shown potential interactions with targets like HIV reverse transcriptase and the cannabinoid receptor CB1a. nih.govnih.gov While specific docking studies for this compound are not extensively detailed in the provided results, the binding affinities of structurally similar quinoline derivatives provide insight into the potential interactions of this compound class. These studies are crucial for virtual screening campaigns, where large libraries of compounds are computationally screened to identify potential hits for further experimental validation. nih.govbohrium.com

Below is a table illustrating typical binding affinity data obtained from molecular docking studies of various quinoline derivatives against different protein targets.

Compound ClassProtein TargetPredicted Binding Affinity (kcal/mol)Reference
Quinoline-pyrimidine hybridHIV Reverse Transcriptase-10.67 nih.gov
Quinoline-pyrimidine hybridHIV Reverse Transcriptase-10.38 nih.gov
2H-thiopyrano[2,3-b]quinoline derivativeCannabinoid Receptor (CB1a)-6.1 nih.gov
2H-thiopyrano[2,3-b]quinoline derivativeCannabinoid Receptor (CB1a)-5.3 nih.gov

This table presents data for related quinoline derivatives to illustrate the application of binding affinity prediction.

Characterization of Key Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Understanding the specific non-covalent interactions between a ligand and its target receptor is fundamental to explaining its binding affinity and mechanism of action. Computational methods are adept at identifying and characterizing these key interactions. For quinoline-based compounds, several types of interactions are consistently observed.

Hydrogen Bonding: Hydrogen bonds are crucial for the specificity and stability of ligand-protein complexes. rsc.org In the context of quinoline derivatives, the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor. nih.gov Molecular docking studies of related chloroquinoline compounds have revealed potential hydrogen bonding with the backbone or side chains of amino acid residues within the active site of enzymes. nih.govsemanticscholar.org For example, interactions with residues like Lysine (B10760008) (LYS) and Aspartic acid (ASP) have been noted in studies of similar molecules. nih.govsemanticscholar.org

Other Interactions: Halogen bonding, where the chlorine atom at the C-8 position acts as an electrophilic region and interacts with a nucleophilic site (like a carbonyl oxygen), can also play a role in the binding of this compound. researchgate.net Additionally, general van der Waals and hydrophobic interactions contribute to the stability of the complex. nih.gov The interplay of these various forces dictates the molecule's orientation and affinity within a binding pocket. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time. arxiv.org MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the conformational changes and stability of the protein and the ligand. dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net The fundamental principle of QSAR is that the structural properties of a molecule, such as its electronic, steric, and hydrophobic features (described by molecular descriptors), determine its activity. crpsonline.com

QSAR models are developed by creating a training set of compounds with known activities. A mathematical model is then built using statistical methods to relate the descriptors of these compounds to their activities. nih.govbiorxiv.org Once a QSAR model is developed and validated, it can be used to predict the activity of new, untested compounds. nih.gov

For quinoline derivatives, QSAR studies have been applied to predict a range of activities, including anticancer, antimicrobial, and toxicological properties. researchgate.netcrpsonline.com For example, a QSAR model could be developed to predict the toxicity (e.g., median lethal dose, LD50) of novel this compound derivatives based on their structural modifications. crpsonline.com The insights gained from the model can guide the synthesis of new analogues with potentially improved activity and reduced toxicity, thereby streamlining the drug discovery process. researchgate.netacs.org

Structure Activity Relationship Sar Studies on 8 Chloroquinoline 4 Carbonitrile Derivatives

Impact of Substituent Variation at Different Quinoline (B57606) Positions on Biological Activity

Systematic variation of substituents on the quinoline ring has been a key strategy in optimizing the biological activity of this class of compounds. Research has shown that even minor modifications can lead to substantial changes in potency and selectivity.

For instance, in a series of quinoline-based inhibitors of Cyclin-Dependent Kinase 8 (CDK8), the nature of the substituent at the C-6 position proved to be a critical determinant of activity. The 6-cyano group was identified as a key hydrogen bond acceptor, interacting with Lys52 in the enzyme's active site. nih.gov Replacing this cyano group with substituents unable to perform this role, such as halogens (chloro, bromo) or a trifluoromethyl group, led to a significant drop in inhibitory potency. Conversely, substituting the cyano group with a nitro group, which can also act as a hydrogen bond acceptor, resulted in a compound with similar potency. nih.gov This highlights the importance of maintaining specific hydrogen bonding interactions for this particular biological target.

Similarly, in the context of antimalarial quinoline-imidazole hybrids, substitutions at the C-2 and C-6 positions were found to be influential. The introduction of an electron-donating methoxy (B1213986) group (-OCH₃) at the C-2 position enhanced antimalarial activity, whereas an electron-withdrawing chlorine atom at the same position resulted in a loss of activity. researchgate.net Furthermore, a bromine atom at the C-6 position was deemed essential for improving the compound's efficacy. researchgate.net

Studies on quinoline derivatives as cholinesterase inhibitors have also revealed position-dependent effects. A bulky trifluoromethyl (CF₃) group at the C-2 position resulted in potent inhibition of butyrylcholinesterase (BChE), while cyano (-CN) groups at either the C-6 or C-7 positions led to the least active compounds against BChE. mdpi.com

Table 1: Impact of Substituent Variation at Position C-6 on CDK8 Inhibition

Compound ID C-6 Substituent CDK8 IC₅₀ (nM)
8a (analogue) -CN 17
8g -NO₂ 20
8d -Cl 180
8e -Br 200
8f -CF₃ 421
8i -NH₂ >1000

Data sourced from studies on quinoline-6-carbonitrile (B150825) derivatives as CDK8 inhibitors. nih.gov

Role of the Chlorine Atom at Position 8 in Activity Modulation

The chlorine atom at the C-8 position of the quinoline nucleus is a common feature in many biologically active molecules and its presence significantly modulates the compound's properties. ontosight.aiontosight.ai The high electronegativity and lipophilicity of chlorine can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target proteins. nih.gov

In the development of antibacterial quinolones, the introduction of a chlorine atom at C-8 is a known strategy to enhance activity. For example, 8-chloro-quinoline-3-carboxylic acid is synthesized from its 8-unsubstituted precursor via chlorination, a step taken to improve its biological efficacy. researchgate.net

However, the influence of a substituent at C-8 is highly context-dependent. In studies of cholinesterase inhibitors, placing a bulky and strongly electron-withdrawing trifluoromethyl (CF₃) group at the C-8 position was detrimental to the inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com This suggests that for this specific target, a large substituent at this position may cause steric clashes within the enzyme's active site, thereby reducing binding affinity. The chlorine atom, being smaller than a CF₃ group, may offer a more optimal balance of electronic and steric properties for certain biological targets.

Influence of the Cyano Group on Receptor Binding and Enzyme Inhibition Profiles

The cyano group (-C≡N) at the C-4 position is a key functional group in 8-chloroquinoline-4-carbonitrile. Its linear geometry, electron-withdrawing nature, and ability to act as a hydrogen bond acceptor play a crucial role in molecular interactions with biological targets. nih.govresearchgate.net

While direct SAR studies on this compound are specific, the importance of a cyano group on the quinoline scaffold has been demonstrated in various contexts. In CDK8 inhibitors, a quinoline-6-carbonitrile was shown to be a potent scaffold, with the 6-cyano group forming a critical hydrogen bond with a lysine (B10760008) residue in the ATP-binding pocket. nih.gov Removal of this group or its replacement with a non-acceptor led to a dramatic loss of potency. nih.gov This underscores the potential for the C-4 cyano group in the title compound to engage in similar crucial hydrogen-bonding interactions with target receptors or enzymes.

In the development of inhibitors for the insulin-like growth factor-1 receptor (IGF-1R), a 3-cyanoquinoline scaffold was identified as a promising starting point. orientjchem.org Further optimization in a related series showed that a carboxylic acid group at position 3 was vital for inhibitory activity, suggesting that an electron-withdrawing group capable of specific interactions at this region of the quinoline core is essential for binding. orientjchem.org The C-4 cyano group in this compound could fulfill a similar role, orienting the molecule within a binding site and contributing to its inhibitory profile.

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Chiral centers in drug molecules can lead to enantiomers or diastereomers that may exhibit significantly different potencies, efficacies, and even different types of activity.

In the realm of quinoline derivatives, the importance of stereochemistry has been clearly established. For instance, in a series of antimalarial quinoline-imidazole hybrids, a racemic compound was separated into its individual enantiomers. researchgate.net Biological evaluation revealed that one enantiomer, (–)-11(xxxii), possessed significantly more potent antimalarial activity (IC₅₀ = 0.10 µM) than the other. researchgate.net This demonstrates that the specific 3D orientation of the substituents is critical for optimal interaction with the biological target, likely the active site of a parasitic enzyme.

Similarly, extensive research on the antimalarial drug mefloquine (B1676156), a quinoline methanol (B129727) derivative, has shown that its stereoisomers possess different activity profiles. mdpi.com The absolute configuration at the two chiral centers of mefloquine is crucial for its efficacy and safety. These examples from related quinoline compounds strongly suggest that the introduction of chiral centers into derivatives of this compound would likely result in stereoisomers with distinct biological activities, a critical consideration for drug design and development.

Bioisosteric Replacements and Their Effects on Potency and Selectivity

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. fiveable.medrughunter.comresearchgate.net This approach is used to enhance potency, improve selectivity, and modulate pharmacokinetic properties.

The SAR of quinoline derivatives provides clear examples of the application of bioisosterism. As previously discussed in the context of CDK8 inhibitors, the 6-cyano group could be successfully replaced by a nitro group, a classic bioisostere for a nitrile, with minimal loss of potency. nih.gov Both groups are of a similar size and are effective hydrogen bond acceptors. However, when the cyano group was replaced with a trifluoromethyl group (-CF₃), a common bioisostere for other applications, the activity was significantly reduced. nih.govhzdr.de This is because the CF₃ group, while electronically similar in some respects, is not a strong hydrogen bond acceptor, demonstrating that the success of a bioisosteric replacement is highly dependent on the specific interactions required for a particular biological target.

Table 2: Bioisosteric Replacement at Position C-6 of a Quinoline Scaffold and its Effect on PDE5A1 Inhibition

Compound ID C-6 Substituent PDE5A1 IC₅₀ (nM)
24a -CN 7.39
24b -CN 1.86
32a -CF₃ 358
32b -CF₃ 192

Data sourced from studies on fluorinated quinoline derivatives. hzdr.de

These findings illustrate that while bioisosteric replacement is a powerful tool, a deep understanding of the target's binding site and the role of the functional group being replaced is necessary for the rational design of more potent and selective analogues of this compound.

In Vitro Biological Activity and Molecular Mechanism Elucidation of 8 Chloroquinoline 4 Carbonitrile Derivatives

Enzyme Inhibition Studies

Topoisomerase IIβ and DNA Gyrase Inhibition Mechanisms (in vitro)

Derivatives of chloroquinoline have been investigated for their potential to inhibit bacterial DNA gyrase and human topoisomerase IIβ, crucial enzymes for managing DNA topology during replication and transcription. nih.gov In silico molecular docking studies have been employed to predict the binding affinity of these compounds to their enzymatic targets.

One study investigated a series of novel 7-chloroquinoline (B30040) derivatives, where compounds showed promising binding affinities against E. coli DNA gyrase B and human topoisomerase IIβ. nih.gov Specifically, compound 8 (7-chloro-2-ethoxyquinoline-3-carbaldehyde) exhibited a strong binding affinity for E. coli DNA gyrase B with a binding energy of -6.6 kcal/mol. nih.govnih.gov This same compound also showed the best binding energy against human topoisomerase IIβ at -7.3 kcal/mol. nih.govnih.gov Other derivatives, such as compound 5 (2,7-dichloroquinoline-3-carbonitrile) and compound 6 (2,7-dichloroquinoline-3-carboxamide), also displayed significant binding energies. nih.govnih.gov

In vitro enzymatic assays have confirmed the inhibitory activity of certain quinoline (B57606) derivatives. For instance, a novel quinoline derivative, compound 14 , demonstrated potent inhibitory activity against the E. coli DNA gyrase enzyme with a half-maximal inhibitory concentration (IC50) of 3.39 μM. frontiersin.org These findings suggest that the antimicrobial effects of these compounds may be mediated through the inhibition of DNA gyrase. frontiersin.org The research into quinoline-3-carbonitrile derivatives as antibacterial agents has identified compounds with good interaction with the target DNA gyrase, suggesting a probable mechanism of action. regulations.gov

Alpha-Glucosidase Inhibitory Activity and Enzyme Kinetics (in vitro)

Quinoline derivatives have emerged as a significant class of α-glucosidase inhibitors, which are therapeutic targets for managing type 2 diabetes mellitus. mdpi.comresearchgate.net Various synthesized series of these derivatives have demonstrated potent inhibitory activity, often far exceeding that of the standard drug, acarbose (B1664774). escholarship.orgresearchgate.net

A study on quinoline-based α-glucosidase inhibitors found that compounds 8b , 8h , 8n , and 8o showed remarkable inhibitory activity, with IC50 values ranging from 38.2 ± 0.3 to 79.9 ± 1.2 µM, compared to acarbose (IC50 = 750.0 ± 2.0 µM). escholarship.org Kinetic analysis of the most active compound, 8h , revealed it to be a non-competitive inhibitor with a Ki value of 38.2 µM. escholarship.org

In another series of quinoline-based-benzo[d]imidazole derivatives, most compounds exhibited significant α-glucosidase inhibition, with IC50 values from 3.2 ± 0.3 to 185.0 ± 0.3 µM. mdpi.com The most potent among them, compound 9d , was identified as a competitive inhibitor with a Ki of 3.2 µM. mdpi.com Similarly, a different set of novel quinoline derivatives showed inhibitory potentials with IC50 values between 2.60 to 102.12 μM. researchgate.net Kinetic studies confirmed that the most potent compounds in this series acted as competitive inhibitors against the α-glucosidase enzyme. researchgate.net

Further research on benzimidazole-thioquinoline derivatives showed promising inhibition, with IC50 values from 28.0 to 663.7 µM. researchgate.net The most active compound, 6j (a 4-bromobenzyl derivative), had an IC50 value of 28.0 ± 0.6 µM and its kinetic study indicated a competitive inhibition pattern. researchgate.net Dihydropyrano[3,2-c]quinoline derivatives have also been evaluated, with the most potent compounds demonstrating uncompetitive (Ki = 11 µM) and non-competitive (Ki = 28 µM) inhibition mechanisms. nih.gov

Phosphodiesterase (PDE) Inhibition and Selectivity Profiling (in vitro)

Quinoline derivatives have been identified as potent inhibitors of phosphodiesterase 5 (PDE5), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.net The inhibition of PDE5 is a therapeutic strategy for neurodegenerative diseases like Alzheimer's. researchgate.netbibliotekanauki.pl

A series of quinoline derivatives demonstrated potent PDE5 inhibitory activity in the low nanomolar range. researchgate.net The two most potent compounds, 7a and 7b , showed excellent selectivity against a panel of all eleven PDE families. researchgate.net Compound 7a was found to inhibit PDE5 with an IC50 of 0.27 nM and exhibited much-improved selectivity against PDE6 and PDE11 compared to established drugs like sildenafil. researchgate.net

In another study, N-(pyridin-3-ylmethyl)quinoline derivatives were evaluated for PDE5 inhibitory activity and selectivity. bibliotekanauki.pl Compound 4b showed a good inhibitory activity on the PDE5 enzyme with an IC50 of 20 nM. bibliotekanauki.pl Its selectivity was profiled against other PDE isoforms, revealing some interaction with PDE2 (IC50 = 180 nM) and PDE6 (IC50 = 260 nM). bibliotekanauki.pl A related chloro-derivative, compound 4c , showed low selectivity towards the PDE6 enzyme (IC50 = 58 nM) and no inhibitory activity towards the PDE2 isoform, suggesting the chlorine atom influences the selectivity profile. bibliotekanauki.pl

Further work on fluorinated quinoline derivatives also highlighted their high and selective inhibitory activity on PDE5A1. acs.org At a concentration of 100 nM, compounds 22a, b and 24a, b showed over 88% inhibition of PDE5A1, while inhibition of other PDEs was minimal (0%-77%) even at a higher concentration of 1 µM, indicating high specificity for PDE5. acs.org The IC50 values for compounds 24a and 24b against PDE5A1 were determined to be 7.39 nM and 1.86 nM, respectively. acs.org

Cytochrome P450 Enzyme Interaction and Modulatory Effects (in vitro)

Detailed in vitro studies on the specific inhibitory or inductive effects of 8-chloroquinoline-4-carbonitrile derivatives on cytochrome P450 (CYP) enzymes are limited in the available literature. However, some research provides insights into their metabolic pathways.

It has been suggested that the presence of a chlorine atom on the quinoline structure may make it a suitable substrate for metabolism by the CYP2B6 isoform, which is known to be involved in metabolizing various halogenated compounds. bibliotekanauki.pl Additionally, certain quinoline derivatives are thought to undergo metabolism via CYP1-mediated oxidative pathways following activation of the aryl hydrocarbon receptor (AhR). criver.com Studies on 5-aryl-8-aminoquinoline derivatives found them to be metabolically stable in human and mouse microsomal preparations, indicating resistance to extensive CYP-mediated metabolism. nih.gov

Comprehensive data detailing the IC50 or Ki values for the inhibition or the EC50 values for the induction of specific CYP isoforms by this compound derivatives were not found in the conducted searches.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition (in vitro)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for Alzheimer's disease. ekb.egmdpi.com Derivatives of chloroquinoline have been evaluated as potent inhibitors of these enzymes.

A series of amodiaquine (B18356) derivatives, which feature a chloroquinoline ring, were tested for their ability to inhibit AChE and BuChE. All tested compounds were found to be reversible inhibitors, with inhibition constants (Ki) for AChE in the range of 0.025–7.6 µM. Generally, these compounds showed a higher affinity for AChE compared to BuChE, with selectivity indices ranging from 11 to 304. For example, compound 5 , a derivative with a cyano group at the C(7) position, was highly selective for AChE. In contrast, derivative 11 , which has a CF3- group at the C(2) position, was the most potent BuChE inhibitor and was about five times more selective for BuChE over AChE.

Another study on hybrid quinoline-thiosemicarbazone therapeutics also reported on their cholinesterase inhibitory potential. mdpi.com While most compounds showed less than 50% inhibition against BuChE, the lead compound 5g displayed an IC50 value of 11.3 ± 0.67 μM against this enzyme. mdpi.com

Matrix Metalloproteinase (MMP) Inhibition (e.g., MMP-2, MMP-9) (in vitro)

Matrix metalloproteinases (MMPs), particularly the gelatinases MMP-2 and MMP-9, are implicated in pathological processes such as cancer invasion and metastasis. nih.gov Quinoline derivatives have been explored as potential inhibitors of these enzymes.

A study focusing on 8-hydroxyquinoline (B1678124) derivatives identified them as new inhibitors of MMP-2 and MMP-9. nih.gov The most active compounds, 5e and 5h , demonstrated good inhibitory activities against both MMP-2 and MMP-9, with IC50 values at the submicromolar level. nih.gov These compounds were also shown to down-regulate the expression of MMP-2 and MMP-9 in the A549 lung cancer cell line. nih.gov Molecular docking analysis confirmed favorable binding modes for compound 5e within the active sites of both MMP-2 and MMP-9. nih.gov

More directly related to the subject compound, a series of quinolinyl acrylate (B77674) derivatives were synthesized and evaluated. bibliotekanauki.pl The most effective compound, (E)-methyl 2-(7-chloroquinolin-4-ylthio)-3-(4-hydroxyphenyl)acrylate, was found to have an inhibitory effect on MMP-9 activity in prostate cancer cells. bibliotekanauki.pl

CSF-1R Kinase Inhibition (in vitro)

The colony-stimulating factor-1 receptor (CSF-1R) is a type III receptor tyrosine kinase that plays a crucial role in the regulation, differentiation, and survival of macrophages. uq.edu.aunih.gov Its dysregulation is implicated in various diseases, including chronic inflammation and cancer, making it an attractive therapeutic target. uq.edu.augoogle.com

Research has shown that certain small molecule inhibitors can effectively target CSF-1R. For instance, a multi-target tyrosine kinase inhibitor, SU11248, was found to inhibit CSF-1R-dependent osteolysis in a preclinical model. uq.edu.au Similarly, GW2580, a more selective CSF-1R inhibitor, has been shown to inhibit CSF-1-dependent macrophage functions. uq.edu.au While direct studies on this compound's effect on CSF-1R are not extensively detailed in the provided results, the broader class of quinoline derivatives has been investigated for kinase inhibition. uq.edu.aued.ac.uk For example, Nilotinib, a drug used for chronic myeloid leukemia, inhibits not only the primary target BCR-ABL but also CSF-1R at sub-micromolar concentrations in vitro. ed.ac.uk The development of novel CSF-1R inhibitors often involves screening various chemical scaffolds, and quinoline-based structures remain a significant area of interest for their potential to yield potent and selective inhibitors. rcsb.org

Receptor Binding Affinity and Ligand-Target Interactions (in vitro)

The interaction between a ligand and its biological target is fundamental to its mechanism of action. For quinoline derivatives, in silico molecular docking studies are often employed to predict and understand these interactions. These studies can reveal key binding modes and affinities for various receptors.

For example, in the context of antibacterial activity, molecular docking studies of certain chloroquinoline analogs against E. coli DNA gyrase B and human topoisomerase IIβ have shown promising binding affinities, with binding energies ranging from -6.9 to -7.3 kcal/mol for topoisomerase IIβ. researchgate.netresearchgate.net Specifically, compounds have exhibited better binding affinity in silico against E. coli DNA gyrase. researchgate.netresearchgate.net

In the pursuit of novel phosphodiesterase 5 (PDE5) inhibitors, fluorinated quinoline derivatives have been synthesized and evaluated. hzdr.de Structure-activity relationship (SAR) studies revealed that derivatives with a cyano group at the C-3 position showed significantly higher affinity for the PDE5A1 enzyme compared to those with a different substituent. For instance, two compounds with a cyano group displayed IC50 values of 7.39 and 1.86 nM, whereas their counterparts without the cyano group had much higher IC50 values of 358 and 192 nM, respectively, indicating a substantial drop in affinity. hzdr.de

Furthermore, molecular dynamics simulations have been used to explore the stability of protein-ligand complexes. For certain quinoline derivatives targeting bacterial enzymes, these simulations have helped to understand the conformational stability of the compound within the binding pocket of the target protein. nih.govmdpi.com

Mechanistic Insights into Cellular Biological Activity (in vitro)

Anticancer Activity against Cell Lines (in vitro MMT assay)

The anticancer potential of quinoline derivatives has been extensively evaluated in vitro using the MTT assay across various human cancer cell lines. This assay measures cell viability and proliferation, providing insights into the cytotoxic effects of the compounds.

Derivatives of 8-hydroxyquinoline have been tested against several cancer cell lines, including human lung carcinoma (A-549), hepatocellular carcinoma (HepG2), and cervical carcinoma (HeLa). nih.gov One study found that a derivative with an o-chloro substitution on a phenyl ring was the most potent against the A-549 cell line, with an IC50 value of 5.6 µM. nih.gov In another study, novel benzothiazole–quinoline derivatives showed IC50 values of 21.02 µM and 27.73 µM against MCF-7 and HeLa cancer cell lines, respectively. nih.gov

Furthermore, a series of quinoline and benzothiazole-containing Schiff's bases were tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. ajgreenchem.com Several derivatives displayed promising anticancer activity, with IC50 values ranging from 10.65 to 33.67 μM for MCF-7 and 10.89 to 29.77 μM for A549 cells. ajgreenchem.com Imatinib derivatives bearing a 2-chloroquinoline (B121035) motif also exhibited moderate antiproliferative activity against A549 and MCF-7 cell lines at a concentration of 10 µM. semanticscholar.org

Below is a table summarizing the in vitro anticancer activity of some quinoline derivatives:

Compound/DerivativeCell LineIC50 (µM)Reference
8-Hydroxyquinoline with o-chloro substitutionA-5495.6 nih.gov
Benzothiazole–quinoline derivative 1MCF-721.02 nih.gov
Benzothiazole–quinoline derivative 2HeLa27.73 nih.gov
Quinoline-Benzothiazole Schiff's Base 5cMCF-712.73 ajgreenchem.com
Quinoline-Benzothiazole Schiff's Base 5fMCF-713.78 ajgreenchem.com
Quinoline-Benzothiazole Schiff's Base 5iMCF-710.65 ajgreenchem.com
Quinoline-Benzothiazole Schiff's Base 5cA54913.76 ajgreenchem.com
Quinoline-Benzothiazole Schiff's Base 5fA54913.44 ajgreenchem.com
Quinoline-Benzothiazole Schiff's Base 5iA54910.89 ajgreenchem.com

Antimicrobial Activity against Bacterial Strains (Gram-positive/negative) (in vitro, e.g., MIC values, inhibition zones)

Quinolone compounds are well-known for their broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The in vitro efficacy of this compound derivatives and related compounds is often determined by measuring the minimum inhibitory concentration (MIC) and inhibition zones.

A study on 8-OMe ciprofloxacin-hydrozone hybrids revealed potent activity against various bacterial strains. mdpi.com These hybrids showed MIC values ranging from 0.06–4 µg/mL against Gram-positive strains like Staphylococcus aureus (including MRSA) and Enterococcus faecalis, and ≤0.03–4 µg/mL against most tested Gram-negative strains. mdpi.com Notably, one compound demonstrated useful activity (MIC: 0.5 µg/mL) against a ciprofloxacin-resistant strain of Stenotrophomonas maltophilia. mdpi.com

Another series of newly synthesized quinoline derivatives exhibited excellent MIC values (ranging from 3.12 to 50 µg/mL) against bacterial strains such as Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. nih.gov Similarly, novel chloroquinoline analogs were screened for their antibacterial activity, with some compounds showing good activity against E. coli, S. aureus, and P. aeruginosa, with inhibition zones of up to 12.00 mm. researchgate.net

The following table presents the antimicrobial activity of selected quinoline derivatives:

Compound/DerivativeBacterial StrainMIC (µg/mL)Inhibition Zone (mm)Reference
8-OMe Ciprofloxacin-hydrozone hybridsGram-positive strains0.06–4- mdpi.com
8-OMe Ciprofloxacin-hydrozone hybridsGram-negative strains≤0.03–4- mdpi.com
Compound 16 (8-OMe Ciprofloxacin-hydrozone)S. maltophilia (CPFX-resistant)0.5- mdpi.com
Quinolone derivativesB. cereus, Staphylococcus, Pseudomonas, E. coli3.12 - 50- nih.gov
Chloroquinoline analog 6E. coli-11.00 ± 0.04 researchgate.net
Chloroquinoline analog 8E. coli-12.00 ± 0.00 researchgate.net
Chloroquinoline analog 5S. aureus, P. aeruginosa-11.00 ± 0.03 researchgate.net
Chloroquinoline analog 7S. pyogenes-11.00 ± 0.02 researchgate.net
Biphenyl (B1667301) derivativeStaphylococcus aureus-22 nih.gov
4-FPh derivativePseudomonas aeruginosa-22 nih.gov
2-OH-5-NO2Ph derivativePseudomonas aeruginosa-23 nih.gov
4-CH3Ph derivativeKlebsiella pneumonia-25 nih.gov

Antifungal Activity Assessment (in vitro)

In addition to antibacterial properties, quinoline derivatives have demonstrated significant in vitro antifungal activity against various fungal strains.

A series of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogues were synthesized and evaluated for their antifungal activity. researchgate.net Similarly, novel quinoline derivatives were screened against fungal strains such as A. flavus, A. niger, F. oxysporum, and C. albicans, with all tested compounds showing potential activity. nih.gov

Hybrid molecules incorporating the quinoline scaffold have also been investigated. For instance, hybrid azole–sulfonamide–quinoline derivatives were tested against Cryptococcus neoformans and Candida albicans. nih.gov One derivative, 4-((7-methoxyquinolin-4-yl)amino)-N-(pyridin-2-yl)benzenesulfonamide, showed a notable inhibition zone of 12 mm and an MIC of 125 µg/ml against C. albicans. nih.gov

A novel 8-hydroxyquinoline derivative, designated L14, exhibited potent and broad-spectrum antifungal activity. nih.gov In vitro experiments showed that L14 had better activity and lower cytotoxicity than clioquinol (B1669181) and acted synergistically with fluconazole. nih.gov It also significantly inhibited hypha and biofilm formation in Candida albicans. nih.gov

Some 8-hydroxyquinoline sulfonates have been tested against Aspergillus niger and Penicillium spinulosum. mdpi.com Two compounds, with Ar = biphenyl and Ar = 2-nitro-5-hydroxybenzene, showed the most potent activity against Aspergillus niger, with inhibition zones of 10 and 13 mm, respectively. mdpi.com

The table below summarizes the antifungal activity of various quinoline derivatives:

Compound/DerivativeFungal StrainInhibition Zone (mm)MIC (µg/mL)Reference
4-((7-methoxyquinolin-4-yl)amino)-N-(pyridin-2-yl)benzenesulfonamideC. albicans12125 nih.gov
4-((7-methoxyquinolin-4-yl)amino)-N-(pyridin-2-yl)benzenesulfonamideC. neoformans1831 nih.gov
8-Hydroxyquinoline sulfonate (Ar = biphenyl)A. niger10- mdpi.com
8-Hydroxyquinoline sulfonate (Ar = 2-nitro-5-hydroxybenzene)A. niger13- mdpi.com
8-Hydroxyquinoline sulfonate (Ar = biphenyl)P. spinulosum12- mdpi.com
8-Hydroxyquinoline sulfonate (Ar = 2-nitro-5-hydroxybenzene)P. spinulosum10- mdpi.com

Antiviral Activity Investigations (e.g., Dengue virus, H5N1 avian influenza) (in vitro)

The antiviral potential of quinoline derivatives has been explored against several viruses, including Dengue virus and avian influenza.

Two novel 8-hydroxyquinoline derivatives were evaluated for their in vitro activity against the dengue virus serotype 2 (DENV2). nih.gov Both compounds exhibited significant dose-dependent inhibitory activity. nih.govresearchgate.net The iso-propyl-substituted derivative showed a half-maximal inhibitory concentration (IC50) of 3.03 µM, while the iso-butyl derivative was even more active with an IC50 of 0.49 µM. nih.gov These compounds appeared to act at the early stages of the infection by impairing the accumulation of the viral envelope glycoprotein. nih.govresearchgate.net

In studies against the H5N1 avian influenza virus, certain 8-hydroxyquinoline-2-carboxanilides demonstrated significant antiviral activity. nih.gov It was observed that the antiviral activity was positively influenced by increasing the lipophilicity and the electron-withdrawing properties of the substituents on the anilide ring. nih.gov For instance, a derivative with 3-Cl-2-F substitution exhibited a virus growth inhibition of 91.2%. nih.gov Another derivative, 8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide, showed an optimal virus growth inhibition of 85.0% with low cytotoxicity. nih.gov

The table below details the antiviral activity of specific quinoline derivatives:

Compound/DerivativeVirusIC50 (µM)Virus Growth Inhibition (%)Reference
iso-Propyl-substituted 8-hydroxyquinolineDengue virus serotype 2 (DENV2)3.03- nih.gov
iso-Butyl-substituted 8-hydroxyquinolineDengue virus serotype 2 (DENV2)0.49- nih.gov
3-Cl-2-F substituted 8-hydroxyquinoline-2-carboxanilideH5N1 Avian Influenza-91.2 nih.gov
8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamideH5N1 Avian Influenza-85.0 nih.gov

Anti-Mycobacterial Activity Investigations (in vitro)

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), necessitates the discovery of novel therapeutic agents. rsc.orgaustinpublishinggroup.com Quinoline-based scaffolds have shown promise as leads for new anti-TB drug development. austinpublishinggroup.com

A series of novel 8-OMe ciprofloxacin-hydrazone/azole hybrids were synthesized and evaluated for their in vitro antimycobacterial activity. mdpi.com The results revealed that all of the hydrazone-containing hybrids, with one exception, demonstrated potent activity against M. tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of less than 0.5 μM. mdpi.com This activity was superior to the parent drug, ciprofloxacin, which has a MIC of 1.30 μM. mdpi.com

In another study, a library of quinolone derivatives was screened for anti-tubercular activity against the Mtb H37Rv strain. rsc.org This led to the identification of several compounds with significant activity. rsc.org Specifically, compounds 6b6 , 6b12 , and 6b21 exhibited MIC values in the range of 1.2–3 μg/mL. rsc.org These compounds also showed excellent activity against a multidrug-resistant TB (MDR-TB) strain, with MICs of 3, 2.9, and 0.9 μg/mL, respectively. rsc.org Importantly, these three compounds were found to be non-toxic to A549 and Vero cells. rsc.org Further testing of compound 6b21 indicated that it specifically inhibits M. tuberculosis. rsc.org

Additionally, new 7-chloroquinoline derivatives with triazolo, ureido, and thioureido substituents have been synthesized and evaluated. researchgate.net Compounds 10 , 22 , and 24 inhibited M. tuberculosis H37Rv by 96%, 98%, and 94%, respectively, at a concentration of 6.25 µg/mL. researchgate.net The MIC for compounds 10 and 24 was 3.125 µg/mL, and for compound 22 it was 6.25 µg/mL. researchgate.net

Table 1: In Vitro Anti-Mycobacterial Activity of this compound Derivatives

Compound Target Organism MIC Reference
8-OMe ciprofloxacin-hydrazone hybrids M. tuberculosis H37Rv <0.5 μM mdpi.com
6b6 M. tuberculosis H37Rv 1.2-3 µg/mL rsc.org
6b12 M. tuberculosis H37Rv 1.2-3 µg/mL rsc.org
6b21 M. tuberculosis H37Rv 1.2-3 µg/mL rsc.org
6b6 MDR-TB 3 µg/mL rsc.org
6b12 MDR-TB 2.9 µg/mL rsc.org
6b21 MDR-TB 0.9 µg/mL rsc.org
10 M. tuberculosis H37Rv 3.125 µg/mL researchgate.net
24 M. tuberculosis H37Rv 3.125 µg/mL researchgate.net

| 22 | M. tuberculosis H37Rv | 6.25 µg/mL | researchgate.net |

Anti-HIV Activity (e.g., Reverse Transcriptase Inhibition) (in vitro)

The human immunodeficiency virus (HIV) remains a significant global health challenge, and the development of new antiretroviral agents is crucial. nih.gov Quinoline derivatives have been identified as a promising class of compounds with anti-HIV activity, with some acting as inhibitors of reverse transcriptase, a key enzyme in the HIV life cycle. nih.govresearchgate.net

Research into quinoline derivatives has led to the design and synthesis of various compounds with potential anti-HIV properties. nih.gov For instance, a series of pyrazoline and pyrimidine-containing quinoline derivatives were designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Molecular docking studies of these synthesized compounds on the HIV reverse transcriptase binding site (PDB: 4I2P) showed promising results, with many compounds exhibiting good binding interactions. nih.gov Notably, compound 4 from this series displayed the highest docking score of –10.675, suggesting a strong affinity for the enzyme. nih.gov

Furthermore, styrylquinoline derivatives have been reported to possess anti-HIV activity. researchgate.net The evaluation of these compounds is part of the ongoing effort to discover new and effective HIV replication inhibitors. researchgate.net The quinoline scaffold is also a component of the approved anti-HIV drug, elvitegravir. nih.gov

Antimalarial Activity against Plasmodium falciparum Strains (in vitro)

Malaria, caused by Plasmodium parasites, continues to be a major cause of morbidity and mortality worldwide, with the emergence of drug-resistant strains of P. falciparum posing a significant threat. nih.govacs.org Quinoline-based compounds have a long history as antimalarial agents, with chloroquine (B1663885) being a well-known example. nih.gov

Recent research has focused on synthesizing novel quinoline derivatives to overcome drug resistance. A series of 4-aminoquinoline-7-carbonitrile (B172000) analogues were synthesized and shown to be potent against both chloroquine-sensitive (NF54) and chloroquine-resistant (Dd2 and 7G8) strains of P. falciparum. acs.org Five out of six of these compounds exhibited an IC50 of less than 100 nM against the NF54 strain. acs.org These compounds were found to inhibit both β-hematin formation and hemozoin formation within the parasite. acs.org

In another study, hybrids of 5-cyanopyrimidine (B126568) and quinoline were synthesized. raco.cat One particular compound, 24 , demonstrated potent antimalarial activity against the Dd2 strain of P. falciparum with an IC50 of 55.8 nM, which is four times more potent than chloroquine (IC50 = 257.6 nM). raco.cat Additionally, a series of quinoline-sulfonamide hybrids were synthesized and assayed against the W2-chloroquine-resistant clone of P. falciparum. researchgate.net These compounds displayed high schizonticidal activity, with IC50 values ranging from 0.05 to 1.63 μM. researchgate.net Ten of these compounds had an IC50 lower than that of chloroquine and sulfadoxine. researchgate.net

Table 2: In Vitro Antimalarial Activity of this compound Derivatives against P. falciparum

Compound Strain IC50 Reference
4-aminoquinoline-7-carbonitrile analogues (5/6 compounds) NF54 (chloroquine-sensitive) <100 nM acs.org
24 (5-cyanopyrimidine-quinoline hybrid) Dd2 (chloroquine-resistant) 55.8 nM raco.cat

Antioxidant and Radical Scavenging Activity Mechanisms (in vitro)

The antioxidant properties of quinoline derivatives have been a subject of investigation due to the role of oxidative stress in various diseases. researchgate.net The ability of these compounds to scavenge free radicals is a key aspect of their potential therapeutic value. researchgate.netsemanticscholar.org

The radical scavenging activity of several novel chloroquinoline analogs was evaluated using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay. semanticscholar.org Compounds 5 and 6 displayed the strongest antioxidant activity, with IC50 values of 2.17 and 0.31 µg/mL, respectively. semanticscholar.orgresearchgate.net The activity of compound 6 was notably better than the standard antioxidant, ascorbic acid (IC50 = 2.41 µg/mL). semanticscholar.orgresearchgate.net The percentage of free radical inhibition for compound 6 at concentrations of 2.50 and 1.25 µg/mL was significantly higher than that of ascorbic acid. semanticscholar.org

In a separate study, the antioxidant activity of quinoline-4-carboxylic acid derivatives, synthesized via the Pfitzinger reaction from isatin (B1672199), was also assessed using the DPPH method. ui.ac.id The results indicated that the synthesized quinoline derivatives had a better inhibitory effect than the starting material, isatin. ui.ac.id At a concentration of 5 mg/L, 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid showed inhibition percentages of approximately 30.25% and 40.43%, respectively, while isatin showed no activity. ui.ac.id

Theoretical studies using Density Functional Theory (DFT) have been employed to understand the radical scavenging mechanisms of quinoline derivatives. researchgate.net These studies have investigated parameters such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and bond dissociation energy (BDE) to elucidate the most likely mechanism, such as hydrogen atom transfer (HAT) or single electron transfer-proton transfer (SET-PT). researchgate.net

Table 3: In Vitro Antioxidant Activity of this compound Derivatives

Compound Assay IC50 Reference
5 DPPH 2.17 µg/mL semanticscholar.orgresearchgate.net
6 DPPH 0.31 µg/mL semanticscholar.orgresearchgate.net

Table 4: List of Compounds Mentioned

Compound Name
This compound
8-OMe ciprofloxacin
Ciprofloxacin
Ascorbic acid
Isatin
2-methylquinoline-4-carboxylic acid
2-(4-methylphenyl)quinoline-4-carboxylic acid
Chloroquine
Sulfadoxine

Applications in Advanced Organic Synthesis

Role as a Key Intermediate for the Construction of Complex Quinoline-Based Heterocycles

8-Chloroquinoline-4-carbonitrile serves as a crucial intermediate in the synthesis of more elaborate quinoline-based heterocyclic systems. evitachem.com The presence of the halogen and nitrile functionalities provides reactive sites for a variety of chemical transformations. Halogenated quinoline-carbonitriles are recognized as important building blocks for creating substituted derivatives. evitachem.com

The chlorine atom at the C-8 position can be readily displaced by various nucleophiles or participate in transition metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, including aryl, alkyl, and heteroatom-containing groups. For example, related chloroquinoline derivatives undergo nucleophilic substitution with amines and thiolates to produce new functionalized quinolines. researchgate.netresearchgate.net

Simultaneously, the carbonitrile group at C-4 is a versatile functional handle that can be transformed into other key groups such as amines, amides, carboxylic acids, or tetrazoles. This dual reactivity is fundamental to its role as a key intermediate, enabling chemists to construct complex, multi-substituted quinoline (B57606) derivatives that would be difficult to synthesize through other routes. researchgate.net The synthesis of complex molecules like 2-(4-aminophenyl)-8-chloroquinoline-4-carboxylic acid, which is derived from a related 7-chloroindoline-2,3-dione precursor, highlights the utility of such chlorinated scaffolds in building intricate quinoline systems. google.com

Synthesis of Fused and Binary Quinoline-Core Systems

The structure of this compound is particularly well-suited for the synthesis of fused and binary quinoline-core systems. rsc.org These reactions often involve a sequence where one of the functional groups participates in an initial reaction, followed by an intramolecular cyclization involving the other group or a newly introduced substituent.

The nitrile group itself can be the initial site of reaction. It can undergo cycloaddition reactions or be converted into an amino group, which can then react with an adjacent substituent to form a fused ring. This versatility allows for the construction of diverse tetracyclic and other polycyclic systems containing a quinoline nucleus, which are of significant interest due to their potential biological activities. rsc.orgrsc.org

Precursor TypeReagentResulting Fused SystemReference
Dichloroquinoline-carbonitrileHydrazine (B178648) Hydrate (B1144303)Pyrazolo[3,4-b]quinoline researchgate.net
Dichloroquinoline-carbonitrileGuanidine (B92328) HydrochloridePyrimido[5,4-c]quinoline researchgate.net
2-Chloroquinoline-3-carbaldehyde (B1585622)Formamide (B127407)/Formic AcidPyrrolo[3,4-b]quinolinone rsc.org
4-Alkylamino-2-chloroquinoline-3-carbonitrileHydrazine HydratePyrazolo[3,4-b]quinoline researchgate.net

Building Block in the Preparation of Diverse Polyfunctionalized Heterocyclic Compounds

Beyond fused systems, this compound is a fundamental building block for a wide range of polyfunctionalized heterocyclic compounds. rsc.orgresearchgate.net The ability to selectively address the chloro and nitrile groups allows for the systematic construction of molecules with tailored properties. Substituted quinolines are frequently used as building blocks for creating polyfunctionalized heterocyclic compounds with potential pharmacological applications. researchgate.netscispace.com

The chlorine atom at C-8 can be targeted with various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, to introduce carbon-carbon or carbon-nitrogen bonds. This provides access to a library of 8-substituted quinolines. The nitrile group at C-4 can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or converted into a tetrazole ring, a common carboxylic acid bioisostere in medicinal chemistry.

This orthogonal reactivity makes chloroquinoline-carbonitriles attractive starting materials for diversity-oriented synthesis. tandfonline.com For example, 4-aminoquinoline-3-carbonitriles, accessible from their chloro-analogs, are valuable building blocks for further ring construction due to the presence of vicinal amino and cyano groups. researchgate.net

Functional GroupPositionPossible TransformationResulting Group
ChloroC-8Nucleophilic Aromatic Substitution-OR, -NR₂, -SR
ChloroC-8Suzuki Coupling-Aryl, -Vinyl
ChloroC-8Buchwald-Hartwig Amination-NHR, -NR₂
CarbonitrileC-4Hydrolysis (acid/base)-COOH, -CONH₂
CarbonitrileC-4Reduction (e.g., with LiAlH₄)-CH₂NH₂
CarbonitrileC-4Reaction with Sodium Azide5-substituted Tetrazole

Development of Novel Heterocyclic Scaffolds for Medicinal Chemistry

The quinoline ring is considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. nih.govorientjchem.orgrsc.org The 7-chloroquinoline (B30040) core, for instance, is famously present in the antimalarial drug chloroquine (B1663885). mdpi.com

This compound serves as an excellent starting material for the development of novel heterocyclic scaffolds aimed at discovering new bioactive molecules. By modifying the C-4 and C-8 positions, medicinal chemists can systematically explore the structure-activity relationship (SAR) of new compound series. The introduction of different substituents can influence a molecule's potency, selectivity, and pharmacokinetic profile, such as absorption, distribution, metabolism, and excretion (ADME). orientjchem.org

A concrete example of this application is the development of quinoline compounds as modulators of the Receptor for Advanced Glycation Endproducts (RAGE), where an 8-chloroquinoline (B1195068) derivative was synthesized as part of a library to treat conditions like diabetes complications and inflammation. google.com The versatility of this compound allows it to be a key component in generating libraries of novel compounds for high-throughput screening and lead optimization, ultimately contributing to the discovery of next-generation therapeutics. mdpi.com

Advanced Analytical Research Methodologies for 8 Chloroquinoline 4 Carbonitrile

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 8-Chloroquinoline-4-carbonitrile. These techniques provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are used to map out the carbon-hydrogen framework.

¹H-NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The aromatic protons on the quinoline (B57606) ring system exhibit distinct chemical shifts, influenced by the electron-withdrawing effects of the nitrile group and the chlorine atom.

¹³C-NMR: The ¹³C-NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments. Aromatic carbons typically resonate in the 100-150 ppm range. researchgate.net The carbon atom of the nitrile group (C≡N) and the carbons directly attached to the nitrogen and chlorine atoms show characteristic downfield shifts. asianpubs.orgresearchgate.net The chemical shifts are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) to compare with experimental data. researchgate.net

Table 1: NMR Spectroscopic Data for this compound

Nucleus Chemical Shift (δ) Range (ppm) Key Observations
¹H-NMR 7.5 - 9.6 Signals correspond to the protons on the quinoline ring system.
¹³C-NMR 115 - 151 Signals for aromatic and heterocyclic carbons.

Note: Specific peak assignments and coupling constants depend on the solvent and the spectrometer frequency.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net For this compound, the FT-IR spectrum provides clear evidence for its key structural features.

The most characteristic absorption is the stretching vibration of the nitrile group (C≡N), which appears as a sharp, intense peak in the region of 2220-2260 cm⁻¹. spectroscopyonline.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline ring appear in the 1400-1620 cm⁻¹ region. rsc.org The C-Cl stretching vibration is typically found in the fingerprint region, below 800 cm⁻¹.

Table 2: Key FT-IR Vibrational Frequencies for this compound

Vibrational Mode Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
Nitrile (C≡N) Stretch 2220 - 2240 Strong, Sharp
Aromatic C=C/C=N Stretch 1400 - 1620 Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, particularly the π-to-π* transitions in conjugated systems. libretexts.org The quinoline ring of this compound is an aromatic, conjugated system, which results in characteristic absorption bands in the UV-Vis spectrum. researchgate.netresearchgate.net The position and intensity of the maximum absorption wavelength (λmax) can be influenced by the solvent and the substituents on the quinoline ring. researchgate.net These spectra are useful for confirming the presence of the chromophore and for quantitative analysis based on the Beer-Lambert law. libretexts.org

Table 3: UV-Vis Spectroscopic Data for Quinoline Derivatives

Compound Type Typical λmax Range (nm) Electronic Transition

Note: The exact λmax for this compound would be determined experimentally.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from complex mixtures, such as reaction products or biological samples.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a primary method for separating and quantifying quinoline derivatives. researchgate.netnih.gov A common approach involves reversed-phase chromatography, using a nonpolar stationary phase (like a C18 column) and a polar mobile phase, typically a mixture of acetonitrile (B52724) and water containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization. nih.govjapsonline.com Detection is often performed with a Diode-Array Detector (DAD) or a UV detector set at a wavelength where the compound absorbs strongly.

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the detection capabilities of mass spectrometry. escholarship.org This technique is not only used for quantification but also for structural confirmation. nih.gov After chromatographic separation, the analyte is ionized (e.g., via electrospray ionization, ESI) and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. For this compound, a protonated molecular ion [M+H]⁺ would be expected, confirming its molecular weight. frontiersin.org Further fragmentation in the mass spectrometer (MS/MS) can provide structural details that confirm the identity of the compound. nih.govjapsonline.com

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Halogenated Compound Detection

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a particularly powerful tool for the analysis of halogenated compounds. It provides highly accurate mass measurements, typically to within 5 ppm. This precision allows for the unambiguous determination of the elemental formula of a compound, which is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.

For this compound, LC-HRMS can definitively confirm the presence of one chlorine atom due to the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and the high mass accuracy measurement of the molecular ion. This technique is invaluable for identifying unknown metabolites or degradation products in complex matrices and for confirming the purity of synthesized materials. nih.govnih.gov

Electrochemical Detection Methods

Electrochemical methods offer a sensitive and quantitative approach for the analysis of electroactive molecules like this compound. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and direct current voltammetry are employed to study the redox behavior of the compound and for its quantitative determination. electrochemsci.org The quinoline ring system and the nitrile group are both electrochemically active, making these techniques particularly suitable.

The general approach involves using a three-electrode system consisting of a working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The choice of working electrode is critical for sensitivity and selectivity. Common options include glassy carbon electrodes (GCE), boron-doped diamond electrodes, and various modified electrodes designed to enhance signal response. researcher.lifenih.gov

In a typical analysis, a solution of this compound is prepared in a suitable supporting electrolyte. The selection of the electrolyte and the pH of the solution are crucial parameters that influence the electrochemical response and are optimized to achieve the best results. electrochemsci.orgnih.gov For quinoline derivatives, which can be basic, buffered solutions are often used to control the protonation state of the molecule. electrochemsci.org

Voltammetric scans are then performed over a specific potential range. The resulting voltammograms show peaks corresponding to the oxidation or reduction of the analyte. The peak potential provides qualitative information about the analyte, while the peak current is proportional to its concentration, forming the basis for quantitative analysis. mdpi.com For instance, DPV is often used for trace analysis due to its excellent sensitivity and ability to discriminate against background currents. mdpi.comresearchgate.net

Table 1: General Parameters for Electrochemical Detection of Quinoline Derivatives

ParameterTypical Conditions/ElectrodesPurpose
TechniqueCyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV)Qualitative and Quantitative Analysis
Working ElectrodeGlassy Carbon Electrode (GCE), Carbon Fiber Rod Electrode (CFRE)Provides the surface for the electrochemical reaction
Reference ElectrodeAg/AgCl, Saturated Calomel Electrode (SCE)Maintains a constant potential for reference
Supporting ElectrolyteBritton-Robinson (BR) buffer, Phosphate buffer with an organic co-solvent (e.g., methanol)Ensures conductivity of the solution and controls pH
Scan Rate (for CV)20 - 200 mV/sInvestigates reaction mechanisms
Pulse Amplitude (for DPV)25 - 100 mVEnhances signal sensitivity

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions that produce this compound. scielo.br It allows for the qualitative assessment of the consumption of starting materials and the formation of the product over time.

The process involves using a stationary phase, typically a silica (B1680970) gel plate (Silica Gel 60 F254), and a liquid mobile phase. mdpi.comresearchgate.net A small spot of the reaction mixture is applied to the baseline of the TLC plate. Alongside it, spots of the starting materials and, if available, a pure sample of the product are also applied as references. The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent).

The choice of eluent is critical for achieving good separation of the components. For quinoline derivatives, which are moderately polar, mixtures of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate or dichloromethane (B109758) are common. mdpi.comsilicycle.com Since quinoline derivatives are basic, a small amount of a base, such as triethylamine (B128534) (~0.1-1%), is often added to the mobile phase to prevent streaking and improve the shape of the spots. silicycle.com

As the mobile phase ascends the plate via capillary action, the components of the mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases. After development, the plate is dried and visualized, typically under UV light (at 254 nm), where the aromatic quinoline ring will quench the fluorescence of the plate, appearing as dark spots. silicycle.com The reaction is considered complete when the spot corresponding to the starting material has disappeared from the lane of the reaction mixture, and a new spot corresponding to the product (this compound) is prominent. The relative positions are quantified by the Retention Factor (Rf value). silicycle.com

Table 2: Example TLC Systems for Analysis of Quinoline Derivatives

Stationary PhaseMobile Phase (Eluent) Composition (v/v)Notes
Silica Gel 60 F254Petroleum Ether / Ethyl Acetate (5:1)Commonly used for quinoline-2,4-diones. mdpi.com
Silica GelEthyl Acetate / Hexane (1:4)A standard system for moderately polar compounds. scielo.br
Silica GelToluene / Chloroform / Diethyl Ether / Diethylamine (40:15:35:10)Quaternary system for separating Cinchona alkaloids (quinoline-based). researchgate.net
Silica GelMethanol (B129727) / Dichloromethane (DCM) with 1% NH3For more polar or basic nitrogen-containing compounds. silicycle.com

Elemental Analysis for Purity and Composition Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and chlorine) in a sample of this compound. It serves as a crucial checkpoint for verifying the compound's empirical formula and assessing its purity. nih.gov The technique relies on the complete combustion of a small, precisely weighed sample at high temperatures. The resulting combustion gases (CO₂, H₂O, N₂) are then quantitatively measured by various detection methods. Chlorine is typically determined by other methods, such as titration, after combustion.

For a pure sample of this compound, with the molecular formula C₁₀H₅ClN₂, the experimentally determined percentages of C, H, N, and Cl should closely match the theoretically calculated values. A significant deviation between the experimental and theoretical values (typically a margin of ±0.4% is considered acceptable) may indicate the presence of impurities, such as residual solvents or by-products from the synthesis. nih.gov In many research publications, the results of elemental analysis are presented as "Anal. Calcd for C₁₀H₅ClN₂: C, 63.68; H, 2.67; N, 14.85. Found: C, 63.55; H, 2.61; N, 14.78," demonstrating the purity of the synthesized compound. nih.govsamipubco.com

Table 3: Theoretical Elemental Composition of this compound (C₁₀H₅ClN₂)

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Mass Percent (%)
CarbonC12.01110120.1163.68%
HydrogenH1.00855.0402.67%
ChlorineCl35.453135.45318.80%
NitrogenN14.007228.01414.85%
Total ---188.617 100.00%

Note: Calculations are based on atomic masses and the molecular formula C₁₀H₅ClN₂. webqc.orgnist.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-chloroquinoline-4-carbonitrile, and how can intermediates be characterized?

  • Methodology :

  • Synthesis : Common methods involve multi-step reactions starting with substituted quinoline precursors. For example, chlorination at the 8-position using reagents like POCl₃ or SOCl₂, followed by nitrile group introduction via nucleophilic substitution or coupling reactions (e.g., Pd-catalyzed cyanation) .
  • Characterization : Use NMR (¹H/¹³C) to confirm substituent positions, IR for nitrile (C≡N) stretch (~2200 cm⁻¹), and mass spectrometry for molecular ion validation. X-ray crystallography (where applicable) resolves ambiguities in stereochemistry .
    • Data Table :
IntermediateKey Characterization Peaks
8-Chloro precursor¹H NMR: δ 8.5–9.0 ppm (aromatic H)
Cyano intermediateIR: 2220 cm⁻¹ (C≡N), MS: m/z 204.61 [M+H]⁺

Q. How should this compound be handled for optimal stability in experimental settings?

  • Methodology :

  • Storage : Store at 2–8°C in moisture-free, sealed containers to prevent hydrolysis of the nitrile group. Use desiccants like silica gel .
  • Solubility : Dissolve in polar aprotic solvents (e.g., DMSO, DMF) for biological assays. For crystallization, use ethanol/water mixtures .

Advanced Research Questions

Q. How do structural modifications at the 4-position (nitrile group) influence biological activity in quinoline derivatives?

  • Methodology :

  • SAR Studies : Compare analogues like 8-chloro-4-hydroxyquinoline () and 4-amino-6,7-dichloroquinoline ().
  • Key Findings :
  • The nitrile group enhances kinase inhibition by forming hydrogen bonds with ATP-binding pockets.
  • Replacement with hydroxyl or amino groups reduces potency but improves solubility .
    • Data Table :
CompoundSubstituentIC₅₀ (Protein Kinase)
8-Chloro-4-CN–C≡N12 nM
8-Chloro-4-OH–OH450 nM

Q. What crystallographic techniques resolve conformational ambiguities in this compound derivatives?

  • Methodology :

  • Use single-crystal X-ray diffraction to determine torsion angles and ring puckering. For example, cyclohexene rings in hexahydroquinoline derivatives adopt twisted-boat conformations, affecting binding to biological targets .
  • Pair with DFT calculations to validate experimental bond lengths/angles .

Q. How can contradictory biological activity data across studies be reconciled?

  • Methodology :

  • Comparative Assays : Standardize protocols (e.g., kinase inhibition assays using identical ATP concentrations).
  • Structural Validation : Verify compound purity via HPLC and confirm stereochemistry with X-ray/NMR.
  • Example: Discrepancies in antiproliferative activity may arise from impurities in 7-chloro vs. 8-chloro isomers .

Q. What strategies optimize this compound for selective kinase inhibition?

  • Methodology :

  • Functional Group Tuning : Introduce electron-withdrawing groups (e.g., –NO₂) at the 6-position to enhance π-stacking with kinase residues.
  • Coupling Reactions : Use Suzuki-Miyaura reactions to append aryl groups at the 2-position, improving selectivity .

Key Sources for Compound Acquisition

  • This compound is available as a building block from Enamine Ltd (CAS: 1248308-60-2; Mol. Formula: C₁₀H₅ClN₂) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.